(4-Bromophenyl)phenylarsinic acid
Description
Properties
CAS No. |
6973-86-0 |
|---|---|
Molecular Formula |
C12H10AsBrO2 |
Molecular Weight |
341.03 g/mol |
IUPAC Name |
(4-bromophenyl)-phenylarsinic acid |
InChI |
InChI=1S/C12H10AsBrO2/c14-12-8-6-11(7-9-12)13(15,16)10-4-2-1-3-5-10/h1-9H,(H,15,16) |
InChI Key |
MNFKFHHMPUUMJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](=O)(C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromophenyl Phenylarsinic Acid
Historical Context of Arylarsinic Acid Synthesis
The late 19th and early 20th centuries saw significant advancements in the synthesis of aromatic organoarsenic compounds, driven in large part by the search for new therapeutic agents. Two seminal reactions, the Béchamp reaction and the Bart reaction, laid the groundwork for the preparation of a wide array of arylarsinic acids.
The Béchamp Reaction and its Relevance
First reported by Antoine Béchamp in 1863, the Béchamp reaction is an electrophilic aromatic substitution that utilizes arsenic acid to directly arsenate activated aromatic substrates. wikipedia.org The reaction is analogous to the sulfonation of arenes and proceeds by heating an aromatic amine or phenol (B47542) with arsenic acid. wikipedia.org For instance, the synthesis of arsanilic acid from aniline (B41778) is a classic example of this method. wikipedia.org
The idealized stoichiometry for the preparation of arsanilic acid is: C₆H₅NH₂ + H₃AsO₄ → H₂O₃AsC₆H₄NH₂ + H₂O wikipedia.org
While historically significant and instrumental in the work of Nobel laureate Paul Ehrlich on organoarsenicals, the Béchamp reaction is generally limited to aromatic rings with activating groups such as amino or hydroxyl groups. wikipedia.org This limitation makes it less directly applicable for the synthesis of (4-Bromophenyl)phenylarsinic acid from non-activated precursors.
Bart Reaction and Diazotization Routes
The Bart reaction, discovered by German chemist Heinrich Bart, proved to be a more versatile and widely used method for the preparation of aromatic arsonic acids. organicreactions.orgkyoto-u.ac.jp This reaction involves the coupling of an aromatic diazonium salt with an alkali arsenite, typically sodium arsenite (NaAsO₂), often in the presence of a copper salt catalyst. organicreactions.orgkyoto-u.ac.jp
The general scheme for the Bart reaction is as follows: ArN₂⁺X⁻ + NaAsO₂ → ArAsO₃HNa + N₂ + NaX
This method allows for the introduction of an arsonic acid group onto a wide range of aromatic rings, with the position of substitution determined by the initial placement of the amino group for diazotization. The yields of the Bart reaction can be significantly influenced by the nature and position of substituents on the aromatic ring. For example, electron-withdrawing groups in the ortho and para positions to the diazo group tend to facilitate the reaction, while those in the meta position can impede it. kyoto-u.ac.jp Specifically, the conversion of p-nitroaniline to p-nitrophenylarsonic acid proceeds with a good yield of 62%, whereas m-nitroaniline gives a lower yield of 28%. kyoto-u.ac.jp Similarly, o- and p-aminophenol can be converted to their corresponding hydroxyphenylarsonic acids in yields of 65% and 61%, respectively, while the meta isomer fails to react. kyoto-u.ac.jp
To synthesize this compound via a Bart-type strategy, one could envision a two-step process. First, 4-bromoaniline (B143363) would be diazotized and coupled with an arsenite to form 4-bromophenylarsonic acid. Subsequently, a second reaction would be required to introduce the phenyl group onto the arsenic atom.
Direct Synthesis Routes to this compound
While historical methods provide a foundation, more direct routes to unsymmetrical diarylarsinic acids like this compound are often sought for improved efficiency and control.
Reaction of Phenylarsine (B13959437) Oxide with 4-Bromophenyl Precursors
The reaction would likely proceed through the formation of a carbon-arsenic bond between the phenylarsine oxide and a reactive 4-bromophenyl intermediate. This could potentially be achieved through a metal-catalyzed cross-coupling reaction, where a palladium or copper catalyst facilitates the union of the two aryl groups on the arsenic center.
Advanced Synthetic Strategies for Organoarsenic Acids
Modern synthetic organic chemistry has introduced more sophisticated methods for the formation of carbon-arsenic bonds, offering greater control and functional group tolerance. nih.gov These advanced strategies are crucial for overcoming the limitations and hazards associated with traditional methods. nih.gov
Strategies for Carbon-Arsenic Bond Formation
The formation of the C-As bond is the cornerstone of organoarsenic chemistry. nih.gov Recent advances have focused on developing safer and more efficient protocols. nih.govresearchgate.net These include:
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions have emerged as a promising approach for C-As bond formation. researchgate.net These methods can couple aryl halides or triflates with various arsenic nucleophiles, providing a powerful tool for constructing complex organoarsenic compounds.
Nucleophilic and Electrophilic Arsinations: The development of novel arsenic-containing synthons has expanded the scope of nucleophilic and electrophilic arination reactions. nih.gov For instance, in-situ preparation of nucleophilic arsenic reagents from non-volatile cyclooligoarsines allows for the safe and efficient synthesis of a variety of organoarsenic compounds. researchgate.net
Radical Reactions: Radical pathways for C-As bond formation have also been explored, offering alternative reactivity patterns compared to traditional ionic reactions. nih.gov
These modern strategies provide a more robust and versatile toolbox for the synthesis of specifically substituted arylarsinic acids like this compound, enabling the construction of targeted molecules for various applications.
Reduction and Subsequent Functionalization of Arsenic Intermediates
A versatile strategy for the synthesis of unsymmetrical diarylarsinic acids involves the initial reduction of a readily available arylarsonic acid to a more reactive trivalent arsenic intermediate, typically an aryldichloroarsine. This intermediate can then be functionalized with a second, different aryl group, followed by oxidation to yield the final pentavalent diarylarsinic acid. nih.govarchive.org
One potential pathway begins with phenylarsonic acid. This starting material can be reduced to phenyldichloroarsine using reducing agents such as sulfur dioxide in the presence of a catalytic amount of iodide, or with phosphorus trichloride (B1173362). The resulting phenyldichloroarsine is a key intermediate that can undergo a coupling reaction with a 4-bromophenylating agent. A common method for this step is the use of a Grignard reagent, such as 4-bromophenylmagnesium bromide, which is prepared from 4-bromobromobenzene and magnesium metal. organic-chemistry.orgwisc.edulibretexts.org The reaction of phenyldichloroarsine with the Grignard reagent forms (4-bromophenyl)phenylarsine. Subsequent oxidation of this trivalent arsine, for instance with hydrogen peroxide, yields the target compound, this compound.
An alternative, analogous route would commence with 4-bromophenylarsonic acid. This would be synthesized first, for example, via the Bart reaction from 4-bromoaniline. orgsyn.org The 4-bromophenylarsonic acid is then reduced to 4-bromophenyldichloroarsine. Reaction of this intermediate with phenylmagnesium bromide, followed by oxidation, would also lead to the formation of this compound.
Table 1: Plausible Synthesis via Reduction and Functionalization
| Step | Starting Material | Reagents | Intermediate Product | Final Product |
| 1 | Phenylarsonic acid | SO₂/KI or PCl₃ | Phenyldichloroarsine | |
| 2 | Phenyldichloroarsine | 4-Bromophenylmagnesium bromide | (4-Bromophenyl)phenylarsine | |
| 3 | (4-Bromophenyl)phenylarsine | H₂O₂ | This compound |
Condensation Reactions in Organoarsenic Acid Synthesis
Condensation reactions provide a more direct approach to the formation of diarylarsinic acids by creating one of the arsenic-carbon bonds on a pre-existing monoaryl arsenic species. The Bart reaction is a cornerstone of this methodology for preparing arylarsonic acids and can be adapted for diarylarsinic acids. orgsyn.org
In a potential synthesis of this compound, the Bart reaction would involve the diazotization of 4-bromoaniline with nitrous acid to form 4-bromobenzenediazonium (B8398784) chloride. This diazonium salt is then reacted with a salt of a monoarylarsenite, such as sodium phenylarsenite, which can be prepared from phenylarsonic acid. The coupling reaction, often catalyzed by copper salts, directly forms the diarylarsinic acid.
Another relevant condensation method is the Scheller reaction, which is a modification of the Bart reaction. In this approach, an aromatic amine is diazotized and reacted with arsenic trichloride in the presence of a copper catalyst. To synthesize an unsymmetrical diarylarsinic acid, an aryldichloroarsine (e.g., phenyldichloroarsine) can be used in place of arsenic trichloride, reacting with the diazonium salt of the other aryl group (e.g., 4-bromobenzenediazonium chloride).
A less common but viable condensation route involves the reaction of an arylarsenic oxide, such as phenylarsenic oxide, with a reactive aromatic compound like bromobenzene (B47551) in the presence of a condensing agent like aluminum chloride. This Friedel-Crafts-type reaction could potentially form the desired diarylarsinic acid, though yields and regioselectivity can be challenges to overcome.
Table 2: Plausible Synthesis via Condensation Reactions
| Reaction Name | Aryl Source 1 | Aryl Source 2 / Arsenic Source | Key Reagents | Product |
| Bart Reaction | 4-Bromoaniline | Sodium phenylarsenite | NaNO₂/HCl, Cu(I) salt | This compound |
| Scheller Reaction | 4-Bromoaniline | Phenyldichloroarsine | NaNO₂/HCl, Cu(I) salt | This compound |
| Friedel-Crafts Type | Bromobenzene | Phenylarsenic oxide | AlCl₃ | This compound |
Structural Elucidation and Spectroscopic Characterization of 4 Bromophenyl Phenylarsinic Acid
Advanced Spectroscopic Techniques for Structural Assignment
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For (4-Bromophenyl)phenylarsinic acid, key vibrational bands would include the O-H stretching of the arsinic acid group, the As=O stretching, and the C-H and C=C stretching of the aromatic rings. The presence of the bromine atom would be indicated by a C-Br stretching vibration in the fingerprint region.
Illustrative IR Absorption Bands for a Diarylarsinic Acid
| Functional Group | Vibrational Mode | Illustrative Frequency (cm⁻¹) |
| O-H (Arsinic Acid) | Stretching, hydrogen-bonded | 3200-2500 (broad) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| As=O | Stretching | 950-850 |
| As-O | Stretching | 800-700 |
| C-Br | Stretching | 600-500 |
| Note: This is a representative table based on typical values for similar aromatic arsinic acids. Specific values for this compound may differ. |
Mass Spectrometry and Elemental Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass, which can confirm the molecular formula C₁₂H₁₀AsBrO₂. The mass spectrum would also show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and arsenic (⁷⁵As). Fragmentation patterns can give clues about the structure, with likely initial losses of OH, H₂O, and cleavage of the aryl-arsenic bonds.
Elemental analysis provides the percentage composition of each element (C, H) in the compound, which can be compared with the theoretical values calculated from the molecular formula to establish purity.
Expected Mass Spectrometry and Elemental Analysis Data
| Analysis | Expected Result |
| Molecular Formula | C₁₂H₁₀AsBrO₂ |
| Molecular Weight | 341.03 g/mol |
| HRMS (M+) | Isotopic pattern for Br and As |
| Elemental Analysis | %C, %H consistent with formula |
| Note: The molecular weight is calculated based on the chemical formula. |
X-ray Crystallography for Solid-State Structure Determination
Analysis of Molecular Conformation and Torsion Angles
A key aspect of the crystal structure analysis would be the determination of the conformation of the two aryl rings relative to the arsenic center. The torsion angles, defined by the C-As-C-C dihedral angles, would quantify the degree of twist of the phenyl and 4-bromophenyl rings. This conformation is influenced by steric hindrance between the ortho protons of the aryl groups and the substituents on the arsenic atom.
Intermolecular Interactions and Crystal Packing
In the solid state, molecules of this compound would be expected to engage in intermolecular interactions that dictate the crystal packing. The primary interaction would likely be hydrogen bonding between the arsinic acid groups of adjacent molecules, potentially forming dimers or extended networks. Other weaker interactions, such as π-π stacking between the aromatic rings and halogen bonding involving the bromine atom, could also play a significant role in stabilizing the crystal lattice. Analysis of the crystal packing provides insights into the supramolecular chemistry of the compound.
Due to the lack of published crystal structure data for this compound, a detailed analysis of its specific molecular conformation and crystal packing is not possible at this time.
Reactivity Profiles and Mechanistic Investigations of 4 Bromophenyl Phenylarsinic Acid
Reaction Pathways Involving the Arsenic Center
The arsenic atom in (4-Bromophenyl)phenylarsinic acid is pentavalent and serves as the primary site for oxidative, reductive, and substitution reactions.
The arsenic center in this compound can undergo changes in its oxidation state. The pentavalent arsenic (As(V)) can be reduced to a trivalent state (As(III)). This reduction can be achieved using various reducing agents. For instance, treatment with sulfur dioxide, phosphorous acid, or tin(II) chloride can reduce the arsinic acid to the corresponding (4-bromophenyl)phenylarsine.
Conversely, the resulting trivalent diarylarsine is susceptible to oxidation and can be converted back to the pentavalent arsinic acid. This oxidation can occur upon exposure to air, indicating the sensitivity of the trivalent arsenic species to atmospheric oxygen.
Table 1: Oxidative and Reductive Transformations of the Arsenic Center
| Starting Material | Reagent(s) | Product | Transformation |
|---|---|---|---|
| This compound (As(V)) | SO₂, P(OH)₃, SnCl₂ | (4-Bromophenyl)phenylarsine (As(III)) | Reduction |
The hydroxyl group attached to the arsenic atom in this compound can be replaced by other functional groups through substitution reactions. These reactions are analogous to the esterification of carboxylic acids. For example, in the presence of an acid catalyst, this compound can react with alcohols to form the corresponding arsinic esters.
Furthermore, the arsenic center can react with sulfur-containing nucleophiles. Thiols can displace the hydroxyl group to form thioarsinites. These substitution reactions provide a pathway to a variety of organoarsenic compounds with modified properties. numberanalytics.com
Table 2: Substitution Reactions at the Arsenic Center
| Reagent | Product Type | General Reaction |
|---|---|---|
| Alcohols (R-OH) | Arsinic Ester | R'R''As(O)OH + R-OH ⇌ R'R''As(O)OR + H₂O |
Reactivity of the Aromatic Moieties
The two aromatic rings in this compound exhibit different reactivities towards substitution reactions due to the influence of their respective substituents.
The brominated phenyl ring is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. wikipedia.orgtotal-synthesis.comyoutube.commasterorganicchemistry.com The outcome of such a reaction is governed by the directing effects of the two substituents on the ring: the bromine atom and the phenylarsinic acid group [-As(O)(OH)Ph].
The bromine atom is known to be a deactivating, yet ortho, para-directing substituent. youtube.com Conversely, the phenylarsinic acid group is expected to be a deactivating and meta-directing group due to the electron-withdrawing nature of the arsenic atom, which is bonded to two electronegative oxygen atoms. This deactivating nature reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. wikipedia.org
Table 3: Predicted Products of Electrophilic Aromatic Substitution on the Brominated Phenyl Ring
| Electrophile (E⁺) | Predicted Major Product(s) | Reaction Type |
|---|---|---|
| Br₂/FeBr₃ | 2,4-Dibromo-1-(phenylarsinic acid)benzene, 3-Bromo-4-(phenylarsinic acid)bromobenzene | Bromination |
| HNO₃/H₂SO₄ | 1-Bromo-2-nitro-4-(phenylarsinic acid)benzene, 1-Bromo-4-(phenylarsinic acid)-2-nitrobenzene | Nitration |
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the brominated phenyl ring of this compound. wikipedia.org This reaction requires an activated aromatic ring, typically with strong electron-withdrawing groups positioned ortho or para to a good leaving group. wikipedia.orglibretexts.orglumenlearning.com In this molecule, the bromine atom serves as a good leaving group.
The phenylarsinic acid group, being electron-withdrawing, activates the ring towards nucleophilic attack. Its position para to the bromine atom is ideal for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. lumenlearning.com Therefore, strong nucleophiles can displace the bromide ion.
Table 4: Nucleophilic Aromatic Substitution on the Brominated Phenyl Ring
| Nucleophile (Nu⁻) | Product | Reaction Type |
|---|---|---|
| RO⁻ (Alkoxide) | (4-Alkoxyphenyl)phenylarsinic acid | Williamson-type Ether Synthesis |
| NH₃ (Ammonia) | (4-Aminophenyl)phenylarsinic acid | Amination |
The unsubstituted phenyl ring in this compound can also undergo electrophilic aromatic substitution. In this case, the (4-bromophenyl)arsinic acid moiety acts as a single large substituent on the phenyl ring. This group is deactivating due to the electron-withdrawing nature of the arsenic center.
While deactivating, aryl groups are typically ortho, para-directing. Therefore, electrophilic substitution is expected to occur primarily at the ortho and para positions relative to the arsenic-carbon bond. Steric hindrance from the bulky (4-bromophenyl)arsinic acid group may favor substitution at the less hindered para position.
Table 5: Predicted Products of Electrophilic Aromatic Substitution on the Unsubstituted Phenyl Ring
| Electrophile (E⁺) | Predicted Major Product(s) | Reaction Type |
|---|---|---|
| Br₂/FeBr₃ | (4-Bromophenyl)(4-bromophenyl)arsinic acid | Bromination |
| HNO₃/H₂SO₄ | (4-Bromophenyl)(4-nitrophenyl)arsinic acid | Nitration |
Mechanistic Studies of Key Transformations
Understanding the mechanisms of reactions involving this compound is crucial for controlling its synthesis and predicting its environmental fate. Key transformations for this compound include its formation, typically via palladium-catalyzed cross-coupling reactions, and its degradation, often through hydrolysis.
A quantitative understanding of the reactions of this compound can be achieved through kinetic and thermodynamic analysis. This involves studying the rates at which its reactions occur and the energy changes associated with these transformations.
Synthesis via Suzuki-Miyaura Coupling:
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and can be adapted for the synthesis of diarylarsinic acids. In the case of this compound, this would likely involve the reaction of a phenylarsonic acid derivative with a 4-bromophenylboronic acid, or vice-versa, in the presence of a palladium catalyst and a base.
The general catalytic cycle for a Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The rate-determining step can vary depending on the specific reactants and conditions.
Oxidative Addition: The initial step involves the oxidative addition of the aryl halide (e.g., 1-bromo-4-iodobenzene) to a Pd(0) complex. Kinetic studies on related systems have shown that the reactivity of the aryl halide is a significant factor, with aryl iodides generally reacting faster than aryl bromides. libretexts.org
Transmetalation: This step involves the transfer of the aryl group from the organoboron reagent to the palladium center. The presence of a base is crucial for this step. Low-temperature NMR and kinetic studies on analogous systems have helped identify palladium-oxygen-boron linked species as pre-transmetalation intermediates. libretexts.org
Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium complex, regenerating the Pd(0) catalyst. Kinetic studies have demonstrated that this step typically follows first-order kinetics. libretexts.org
Interactive Data Table: Conceptual Kinetic and Thermodynamic Parameters for the Suzuki-Miyaura Synthesis of this compound
| Reaction Step | Key Reactants | Influencing Factors | Expected Kinetic Impact | Thermodynamic Consideration |
| Oxidative Addition | Aryl halide (e.g., 4-bromoiodobenzene), Pd(0) complex | Nature of halide (I > Br > Cl), Ligand on Pd | Faster with iodide, electron-donating ligands | Generally exergonic |
| Transmetalation | Arylpalladium(II) halide, Arylboronic acid, Base | Strength and concentration of base, Solvent | Base is essential, rate is dependent on base | Can be reversible |
| Reductive Elimination | Diaryl-Pd(II) complex | Steric hindrance on aryl groups, Ligand electronics | Faster for less hindered products | Typically the driving force of the catalytic cycle (exergonic) |
Hydrolysis:
The degradation of this compound in aqueous environments is expected to proceed via hydrolysis of the arsenic-carbon bonds. The kinetics of hydrolysis for organoarsenic compounds are influenced by pH. Generally, hydrolysis can be acid-catalyzed, base-catalyzed, or neutral. viu.ca For substituted phenylarsonic acids, the nature and position of substituents on the aromatic ring can influence the reaction rates. nih.gov Studies on the alkaline hydrolysis of substituted phenyl esters, which can serve as an analogy, show a strong dependence of the rate constant on the electronic properties of the substituent, as described by the Hammett relationship. researchgate.netcas.czresearchgate.net Electron-withdrawing groups generally accelerate the rate of hydrolysis. Given that bromine is an electron-withdrawing group, it is anticipated to influence the hydrolysis rate of this compound.
The following table presents hypothetical kinetic data for the hydrolysis of this compound under different pH conditions, based on general trends observed for similar compounds. viu.canih.gov
Interactive Data Table: Hypothetical Hydrolysis Rate Constants for this compound
| Condition | pH Range | Dominant Mechanism | Hypothetical Rate Constant (k, s⁻¹) | Factors Influencing Rate |
| Acidic | < 4 | Acid-catalyzed | 1 x 10⁻⁸ | [H⁺], Temperature |
| Neutral | 6-8 | Neutral Hydrolysis | 5 x 10⁻⁹ | Temperature |
| Alkaline | > 9 | Base-catalyzed | 2 x 10⁻⁷ | [OH⁻], Temperature |
Identification of Reaction Intermediates
The direct observation and characterization of reaction intermediates are fundamental to elucidating reaction mechanisms. In the context of the synthesis of this compound, the key intermediates are organopalladium species.
Intermediates in Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura reaction proceeds through a series of well-defined palladium intermediates. While isolating these intermediates can be challenging due to their transient nature, spectroscopic techniques and studies on stabilized analogues have provided significant insights.
Arylpalladium(II) Halide Complex: Following the oxidative addition of the aryl halide to the Pd(0) catalyst, an arylpalladium(II) halide complex is formed. These species are often the starting point for the subsequent transmetalation step.
Arylpalladium(II) Boronate Complex: These are considered crucial pre-transmetalation intermediates. Although typically transient, recent studies have reported the synthesis and crystallographic characterization of kinetically stable arylpalladium(II) boronates, confirming their structure and competence in the Suzuki-Miyaura reaction. nih.gov
Diaryl-Palladium(II) Complex: Formed after transmetalation, this intermediate contains both aryl groups that will be coupled. It undergoes reductive elimination to yield the final product. The identification of related alkenyl- and arylpalladium hydrides, which are key intermediates in various palladium-catalyzed reactions, has been achieved with the aid of hydrosilanes. researchgate.net
While specific intermediates for the synthesis of this compound have not been isolated and characterized, the general structures of the expected palladium intermediates are depicted below.
Intermediates in Hydrolysis:
The hydrolysis of arsinic acids likely proceeds through pentacoordinate arsenic species. The attack of water or hydroxide (B78521) ion on the arsenic center would lead to a transition state or a transient intermediate where the arsenic atom is bonded to five substituents. Subsequent bond cleavage would then lead to the final hydrolysis products. Direct spectroscopic observation of such intermediates for this compound is not documented in the literature.
Coordination Chemistry and Ligand Properties of 4 Bromophenyl Phenylarsinic Acid
(4-Bromophenyl)phenylarsinic acid as a Ligand
The ligand properties of this compound are primarily dictated by the arsinic acid functional group (-As(O)OH). The presence of a polarizable arsenic atom, two oxygen donor atoms, and two bulky phenyl rings, one of which is functionalized with a bromine atom, influences its coordination behavior. The electronic effects of the bromo-substituent are expected to modulate the electron density on the arsenic and oxygen atoms, thereby affecting the strength and nature of the metal-ligand bonds.
Arsinic acids, including diarylarsinic acids like this compound, can coordinate to metal centers in several ways. The most common coordination involves the oxygen atoms of the arsinate (B1236438) group. Based on studies of related compounds, particularly diphenylarsinic acid (DPAA), the following coordination modes can be anticipated:
Monodentate: One of the oxygen atoms of the deprotonated arsinate group binds to a single metal center.
Bidentate Chelating: Both oxygen atoms of the arsinate group bind to the same metal center, forming a four-membered chelate ring.
Bidentate Bridging: The two oxygen atoms of the arsinate group bridge two different metal centers. This can lead to the formation of dimeric or polymeric structures.
Studies on the sorption of diphenylarsinic acid (DPAA) onto iron minerals have provided direct evidence for specific coordination modes. Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy has shown that DPAA can form inner-sphere complexes with iron. chemijournal.comnih.govnih.gov
One identified mode is a bidentate binuclear corner-sharing complex , where the arsinate group bridges two iron centers. chemijournal.comnih.gov This type of bridging is a common feature in the coordination chemistry of oxoanions.
While specific binding studies with this compound and transition metals are not extensively documented in publicly available literature, research on the interaction of diphenylarsinic acid (DPAA) with iron provides a valuable model. The sorption of DPAA on iron-containing minerals like magnetite and siderite has been investigated to understand its environmental fate. chemijournal.com
These studies reveal that DPAA forms strong inner-sphere complexes with iron, indicating a significant covalent character in the Fe-O-As linkage. chemijournal.comnih.gov The formation of these complexes is a key mechanism for the immobilization of DPAA in the environment. The strength of this binding is influenced by factors such as pH and the nature of the mineral surface. It is reasonable to infer that this compound would exhibit similar binding behavior with iron and other hard to borderline transition metals that have a high affinity for oxygen donor ligands.
The formation of discrete organometallic complexes involving this compound as a ligand would typically involve the reaction of the acid with a suitable metal precursor in an appropriate solvent. The deprotonation of the arsinic acid is usually a prerequisite for coordination to the metal center. The resulting arsinate anion then acts as the ligand.
The synthesis of such complexes can be influenced by several factors, including:
The nature of the metal ion.
The stoichiometry of the reactants.
The reaction conditions (e.g., temperature, pH, solvent).
The presence of ancillary ligands.
The bulky nature of the two aryl groups in this compound may play a significant role in the stereochemistry and nuclearity of the resulting complexes, potentially favoring the formation of mononuclear or dinuclear species over higher nuclearity polymers in solution.
Structural Characterization of Coordination Complexes
The elucidation of the structure of coordination complexes formed with this compound would rely on a combination of spectroscopic techniques and single-crystal X-ray diffraction.
Several spectroscopic methods would be instrumental in characterizing metal-arsinate complexes:
Infrared (IR) Spectroscopy: The IR spectrum of the free ligand would show characteristic bands for the O-H, As=O, and As-C vibrations. Upon coordination to a metal, shifts in the As=O stretching frequency would be expected. The disappearance of the O-H band would indicate deprotonation and coordination of the arsinate group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to characterize the organic framework of the ligand in the complexes. Changes in the chemical shifts of the aromatic protons and carbons upon coordination could provide information about the electronic environment around the metal center.
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy: As demonstrated in studies of DPAA on iron minerals, EXAFS is a powerful tool for determining the local coordination environment of the arsenic atom in its complexes. chemijournal.comnih.govnih.gov This technique can provide precise information on the As-O and As-metal bond distances and the coordination number of the arsenic atom.
The following table summarizes the As-Fe distances determined from EXAFS analysis for diphenylarsinic acid (DPAA) sorbed on iron (hydr)oxides, which serves as a model for what might be expected for this compound complexes with iron.
| Coordination Complex Type | As-Fe Bond Distance (Å) | Reference |
| Bidentate binuclear corner-sharing (²C) | 3.18 - 3.34 | chemijournal.comnih.gov |
| Monodentate mononuclear (¹V) | 3.66 | nih.gov |
Table 1: As-Fe interatomic distances in DPAA complexes on Fe (hydr)oxides determined by EXAFS spectroscopy.
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of crystalline coordination complexes. This technique would provide precise information on:
The coordination geometry of the metal center.
The coordination mode of the arsinate ligand.
The bond lengths and angles within the complex.
Although no specific crystal structures of transition metal complexes with this compound are reported in the primary literature, the structural analysis of any such future complexes would be crucial for a complete understanding of its coordination chemistry. The data obtained would allow for detailed comparisons with the coordination behavior of other related arsinic and phosphinic acids.
Theoretical and Computational Studies of 4 Bromophenyl Phenylarsinic Acid
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental in elucidating the electronic structure and bonding characteristics of molecules like (4-Bromophenyl)phenylarsinic acid. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, provide a microscopic view of the molecule's properties.
Researchers have employed DFT to understand the adsorption mechanisms of DPAA on mineral surfaces, which is critical for predicting its environmental fate. For instance, studies on the sorption of DPAA on natural magnetite and siderite have used DFT calculations to demonstrate the energetic favorability of certain surface complexes. hep.com.cn These calculations often involve optimizing the geometry of the molecule and calculating key electronic descriptors.
Table 1: Calculated Electronic Properties of Analogous Phenylarsinic Acids using DFT
| Property | Value | Analogous Compound | Reference |
| As-Fe bond distance (Bidentate binuclear complex) | 3.19–3.32 Å | Diphenylarsinic acid | hep.com.cn |
| As-Fe bond distance (Monodentate complex) | 3.46 Å | Diphenylarsinic acid | hep.com.cn |
| As-Fe bond distance (Inner-sphere complex) | 3.3 - 3.5 Å | p-Arsanilic acid | acs.org |
| As-Fe bond distance (Outer-sphere complex) | 5.2 - 5.6 Å | p-Arsanilic acid | acs.org |
These DFT studies on analogous compounds suggest that this compound would likely exhibit similar bonding behavior when interacting with iron oxides in the environment, forming inner-sphere complexes. The bromine substituent may introduce subtle electronic effects that could influence the strength and geometry of these interactions.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate molecular properties. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used for benchmarking and for smaller systems.
For arsinic acids, ab initio calculations can be employed to determine precise geometries, vibrational frequencies, and thermochemical data. For example, a comparative analysis of pKa predictions for a series of arsonic acids utilized high-level calculations to benchmark the results from DFT and machine learning models. joaquinbarroso.com Such approaches could be applied to this compound to accurately predict its acidity and other chemical properties.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the phenyl rings and the arsinic acid group in this compound allows for multiple conformations. Understanding the relative energies of these conformers and their behavior in solution is crucial for a complete molecular picture.
Conformational analysis of this compound would begin with a systematic search for all possible stable conformers. This is typically achieved by rotating the single bonds, specifically the C-As bonds and the As-O bond. Each generated conformer is then subjected to geometry optimization and energy minimization calculations, usually using DFT methods.
The results of these calculations would produce a potential energy surface (PES) map, which illustrates the energy of the molecule as a function of its dihedral angles. The minima on this surface correspond to the stable conformers, while the saddle points represent the transition states for conformational changes. This analysis would reveal the most stable three-dimensional structure of the molecule and the energy barriers between different conformations.
Molecular dynamics (MD) simulations can be used to model the dynamic behavior of this compound in a solvent, typically water, to mimic environmental or biological conditions. In an MD simulation, the motion of the molecule and the surrounding solvent molecules is simulated over time by solving Newton's equations of motion.
These simulations provide insights into how the molecule interacts with the solvent, including the formation of hydrogen bonds between the arsinic acid group and water molecules. MD simulations can also be used to calculate thermodynamic properties such as the free energy of solvation and to observe conformational transitions in a dynamic environment. While specific MD studies on this compound are not documented, the methodology is well-established for similar organic molecules.
Computational Prediction of Reactivity and Reaction Mechanisms
Computational chemistry is a powerful tool for predicting the reactivity of a molecule and for elucidating the mechanisms of its reactions. For this compound, this could involve studying its degradation pathways or its interactions with biological molecules.
DFT-based reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and Mulliken or Natural Bond Orbital (NBO) atomic charges, can be calculated to predict sites of electrophilic and nucleophilic attack. For instance, a recent study on various arsonic acids used DFT to calculate atomic charges to predict their pKa values. joaquinbarroso.com
Table 2: Conceptual DFT Reactivity Descriptors (Illustrative for a Generic Phenylarsinic Acid)
| Descriptor | Typical Information Provided |
| HOMO Energy | Indicates the ability to donate an electron (nucleophilicity). |
| LUMO Energy | Indicates the ability to accept an electron (electrophilicity). |
| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. |
| Mulliken/NBO Charges | Shows the partial charge distribution on each atom, identifying potential reactive sites. |
Furthermore, computational methods can be used to map out the entire reaction coordinate for a proposed chemical transformation. This involves locating the transition state structure and calculating the activation energy barrier, which provides a quantitative measure of the reaction rate. Such studies have been performed for the reaction of other aromatic compounds with radicals, providing detailed mechanistic insights. epa.gov A similar approach for this compound could illuminate its potential degradation pathways in the environment.
Transition State Analysis
Transition state (TS) analysis is a cornerstone of computational reaction chemistry, providing a quantitative description of the energetic barrier that must be overcome for a reaction to proceed. The transition state represents a first-order saddle point on the potential energy surface, corresponding to the highest energy point along the minimum energy path between reactants and products. Computationally, a transition state is rigorously identified by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate that transforms reactants into products. nih.gov
For a hypothetical reaction involving this compound, such as a nucleophilic substitution at the arsenic center, computational chemists would first optimize the geometries of the reactant molecules and then use various algorithms to locate the transition state structure. Once found, the properties of the transition state, including its geometry, energy, and vibrational frequencies, provide a wealth of information about the reaction mechanism.
The energy of the transition state relative to the reactants determines the activation energy (energy barrier) of the reaction. nih.govacs.org A higher activation energy implies a slower reaction rate, according to transition state theory. The geometry of the TS reveals the precise arrangement of atoms at the peak of the energy barrier, showing which bonds are breaking and which are forming. For instance, in a substitution reaction, the TS geometry would show elongated bonds to the leaving group and partially formed bonds to the incoming nucleophile.
While specific transition state analyses for this compound are not available in the current literature, we can construct a hypothetical data table based on the types of parameters calculated in studies of related organoarsenic compounds. nih.govacs.org
Table 1: Hypothetical Transition State Parameters for a Reaction of this compound (Note: This table is illustrative and based on methodologies applied to other organoarsenic compounds. The values are not derived from actual calculations on the title compound.)
| Parameter | Value | Description |
| Computational Method | B3LYP/6-311++G(2d,2p) | The level of theory used for the calculation. |
| Relative Energy (kcal/mol) | +25.4 | The energy of the transition state relative to the reactants. This represents the activation energy barrier. nih.govacs.org |
| Imaginary Frequency (cm⁻¹) | -250i | The single imaginary frequency confirming the structure as a true transition state. The magnitude relates to the curvature of the potential energy surface at the saddle point. |
| Key Bond Distance 1 (Å) | As-Leaving Group: 2.50 | The elongated bond distance of the bond being broken. |
| Key Bond Distance 2 (Å) | As-Nucleophile: 2.20 | The partial bond distance of the bond being formed. |
| Key Bond Angle (°) | Nucleophile-As-Leaving Group: 175 | The angle between the incoming and outgoing groups, indicating the geometry of the transition state (e.g., near-linear for a Walden inversion). |
Reaction Coordinate Mapping
Reaction coordinate mapping, also known as constructing a reaction energy profile (REP), provides a visual and energetic depiction of a chemical reaction's progress from reactants to products. nih.govacs.org This map plots the potential energy of the system against the reaction coordinate, which represents the progression along the minimum energy pathway. The key points on this map are the energy wells corresponding to stable species (reactants, intermediates, and products) and the peaks corresponding to transition states.
The process of mapping a reaction coordinate for this compound would involve a series of geometry optimizations. Starting from the optimized transition state structure, small displacements along the transition vector (the normal mode corresponding to the imaginary frequency) in both the forward and reverse directions are made. Each of these displaced structures is then fully optimized to trace the path down to the nearest energy minima, which are the reactants and products (or intermediates). acs.org
As with the transition state analysis, no specific reaction coordinate maps for this compound have been published. However, based on computational studies of other arsenicals, a hypothetical reaction energy profile can be conceptualized and its key data points tabulated. nih.govacs.org
Table 2: Hypothetical Data for a Reaction Coordinate Map of this compound (Note: This table is illustrative, with energies relative to the reactants, and based on methodologies from studies on analogous compounds.)
| Point on Reaction Coordinate | Species | Relative Energy (kcal/mol) | Description |
| A | Reactants | 0.0 | The starting materials of the reaction at their optimized geometry. |
| B | Transition State 1 (TS1) | +25.4 | The highest energy point for the first step, representing the activation barrier. nih.govacs.org |
| C | Intermediate | +5.2 | A stable, but short-lived, species formed after the first transition state. |
| D | Transition State 2 (TS2) | +15.8 | The energy barrier for the conversion of the intermediate to the products. |
| E | Products | -10.7 | The final, stable molecules formed at the end of the reaction. |
This mapping provides a detailed narrative of the reaction, highlighting the energetic landscape that governs the transformation of this compound.
Advanced Derivatives and Analogues of 4 Bromophenyl Phenylarsinic Acid
Structural Modifications and Their Synthetic Routes
The modification of (4-bromophenyl)phenylarsinic acid can be approached through several synthetic strategies, primarily targeting the aromatic rings and the arsenic center. These modifications are crucial for structure-activity relationship studies and the development of new chemical entities.
Derivatives with Varied Halogenation Patterns
The synthetic preparation of analogues of this compound with different halogens, such as chlorine or iodine, can be achieved through methods like the Sandmeyer reaction. wikipedia.orgnih.gov This reaction is a cornerstone in aromatic chemistry for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. nih.gov
For instance, to synthesize (4-chlorophenyl)phenylarsinic acid, one could start from 4-chloroaniline. The aniline (B41778) derivative is first diazotized using sodium nitrite (B80452) in the presence of a strong acid. The resulting diazonium salt is then reacted with sodium arsenite in the presence of a copper(I) catalyst to yield the desired (4-chlorophenyl)phenylarsinic acid. A similar strategy can be employed for the synthesis of (4-iodophenyl)phenylarsinic acid, typically by reacting the diazonium salt with potassium iodide.
Table 1: Synthetic Routes to Halogenated Phenylarsinic Acid Analogues
| Target Compound | Starting Material | Key Reaction |
| (4-Chlorophenyl)phenylarsinic acid | 4-Chloroaniline | Sandmeyer Reaction |
| (4-Iodophenyl)phenylarsinic acid | 4-Iodoaniline | Sandmeyer Reaction |
While direct synthesis of these analogues from this compound via halogen exchange reactions is less common, the Sandmeyer approach from the corresponding anilines provides a reliable route.
Introduction of Different Aromatic Substituents
The aromatic rings of this compound can be functionalized with a variety of substituents, such as nitro, amino, and hydroxyl groups, through electrophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.com The directing effects of the existing substituents (the bromo and phenylarsinic acid groups) will influence the position of the incoming group.
Nitration: The introduction of a nitro group onto the aromatic rings can be achieved by treatment with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. wikipedia.org The conditions would need to be carefully controlled to prevent unwanted side reactions. The resulting nitro-substituted derivative can be a valuable intermediate for further transformations.
Amination: The nitro group can be subsequently reduced to an amino group. Common reducing agents for this transformation include metals like tin or iron in acidic media, or catalytic hydrogenation. kyoto-u.ac.jp The resulting amino-substituted this compound introduces a basic site into the molecule, significantly altering its properties.
Hydroxylation: The introduction of a hydroxyl group can be more complex. One potential route involves the diazotization of an amino-substituted derivative followed by hydrolysis of the diazonium salt, a process sometimes referred to as the "Verkochung" method in the context of the Sandmeyer reaction. wikipedia.org Alternatively, microbial hydroxylation has been shown to be an effective method for introducing hydroxyl groups onto phenylacetic acid derivatives, a strategy that could potentially be adapted for arylarsinic acids. nih.gov
Table 2: Synthesis of Substituted this compound Derivatives
| Derivative | Synthetic Approach | Key Reagents |
| Nitro-substituted | Electrophilic Nitration | HNO₃/H₂SO₄ |
| Amino-substituted | Reduction of Nitro derivative | Sn/HCl or H₂/Pd |
| Hydroxy-substituted | Diazotization of Amino derivative | NaNO₂/H₂SO₄, then H₂O/Δ |
Modification of the Arsenic Oxidation State
The pentavalent arsenic in this compound (As(V)) can be reduced to the corresponding trivalent arsinous acid (As(III)), (4-bromophenyl)phenylarsinous acid. This transformation significantly alters the chemical reactivity and biological properties of the compound.
The reduction of aryl-arsinic acids can be accomplished using various reducing agents. Electrolytic reduction has been demonstrated to be an effective method, where the outcome can be influenced by the cathode material and the acidity of the solution. kyoto-u.ac.jp For example, the reduction of 3-nitro-4-hydroxyphenylarsinic acid can lead to different products depending on the conditions. kyoto-u.ac.jp A common chemical reducing agent for this purpose is sulfur dioxide in the presence of a catalytic amount of iodide.
The resulting trivalent arsenic compounds are generally more reactive and can serve as precursors for the synthesis of other organoarsenic compounds. For example, they can be alkylated to form tertiary arsines.
Comparative Studies with Other Arylarsinic Acids
Phenylarsonic Acid Analogues
Phenylarsonic acid, the parent compound lacking any substitution on the phenyl ring, serves as a fundamental reference for comparison. wikipedia.org The presence of the bromine atom at the para-position in this compound introduces significant electronic and steric effects.
Electronic Effects: Bromine is an electron-withdrawing group via induction but an ortho-, para-director in electrophilic aromatic substitution due to resonance. This influences the acidity of the arsinic acid group and the reactivity of the phenyl ring towards further substitution.
Spectroscopic Properties: Comparative analysis of spectroscopic data, such as NMR and IR spectra, can reveal the influence of the bromo-substituent on the chemical environment of the protons and carbons in the molecule, as well as on the vibrational frequencies of the As-O and As-C bonds.
Table 3: Comparison of this compound and Phenylarsonic Acid
| Property | This compound | Phenylarsonic Acid |
| Molecular Formula | C₁₂H₁₀AsBrO₂ | C₆H₇AsO₃ |
| Molecular Weight | 341.03 g/mol | 202.04 g/mol wikipedia.org |
| Key Structural Difference | Presence of a bromine atom at the 4-position of one phenyl ring. | Unsubstituted phenyl ring. |
| Expected Acidity | Potentially higher due to the electron-withdrawing nature of bromine. | Baseline acidity for arylarsinic acids. |
Arsanilic Acid and Related Compounds
Arsanilic acid, or (4-aminophenyl)arsonic acid, provides another important point of comparison. wikipedia.org It introduces a strong electron-donating amino group at the para-position, which has contrasting electronic effects to the bromo-substituent.
Reactivity: The amino group in arsanilic acid makes the aromatic ring significantly more activated towards electrophilic aromatic substitution compared to phenylarsonic acid and this compound. wikipedia.org This difference in reactivity is a key aspect of comparison. For example, the Fenton coagulation process has been shown to be influenced by the presence of a substituted amino group, with p-arsanilic acid being more easily attacked by hydroxyl radicals than phenylarsonic acid. nih.gov
Synthesis: The synthesis of arsanilic acid is typically achieved through the Béchamp reaction, which involves heating aniline with arsenic acid. wikipedia.org This contrasts with the synthetic routes often employed for halogenated phenylarsinic acids.
Table 4: Comparison of this compound and Arsanilic Acid
| Property | This compound | Arsanilic Acid |
| Key Substituent | Bromo (electron-withdrawing) | Amino (electron-donating) |
| Aromatic Ring Reactivity | Deactivated towards electrophilic substitution | Activated towards electrophilic substitution |
| Typical Synthesis | Bart or Meyer reaction from 4-bromoaniline (B143363) | Béchamp reaction from aniline |
| Acidity of Arsonic Acid | Higher | Lower |
Structure-Reactivity Relationships in Arylarsinic Acid Series
The reactivity of arylarsinic acids, including this compound, is fundamentally governed by the electronic and steric characteristics of the substituents attached to the aromatic rings. The analysis of structure-activity relationships (SAR) provides a framework for understanding how specific structural modifications influence the chemical behavior of these compounds. wikipedia.org This knowledge is pivotal for the rational design of novel derivatives with precisely tuned properties. The core principles dictating this relationship are electronic effects and steric interactions. wikipedia.org
Electronic Effects
Electronic effects describe the distribution of electron density within a molecule and are primarily classified into inductive and resonance effects. ucsb.edu These effects can significantly alter the electron density at the arsinic acid functional group, thereby impacting its acidity and its reactivity in various chemical processes.
Inductive Effect: This effect is transmitted through the sigma (σ) bonds of the molecule and is related to the electronegativity of the atoms. ucsb.edu Substituents that are more electronegative than carbon, such as halogens, exert a negative inductive effect (-I), pulling electron density away from the aromatic ring and, by extension, from the arsinic acid group. In this compound, the bromine atom at the para-position is highly electronegative and functions as an electron-withdrawing group. libretexts.org This withdrawal of electron density helps to stabilize the resulting carboxylate anion (conjugate base) that forms upon deprotonation, thus increasing the acidity of the arsinic acid when compared to the unsubstituted phenylarsinic acid. The strength of the inductive effect is dependent on both the electronegativity of the substituent and its proximity to the reaction center. libretexts.org
Resonance Effect: This effect involves the delocalization of pi (π) electrons through overlapping p-orbitals within the aromatic system. openstax.org Substituents with lone pairs of electrons, such as the bromine atom, can donate electron density to the ring through a positive resonance effect (+R). However, in the case of halogens, the strong electron-withdrawing inductive effect typically outweighs the weaker electron-donating resonance effect. openstax.org Consequently, the bromine atom in this compound primarily acts to decrease the electron density of the aromatic ring, which in turn influences the properties of the arsinic acid moiety.
Table 1: Predicted Electronic Effects of Substituents on the Acidity of para-Substituted Phenylarsinic Acids
| Substituent (X) at para-position | Inductive Effect | Resonance Effect | Overall Electronic Effect | Predicted pKa vs. Phenylarsinic Acid |
| -NO₂ | -I (Strong) | -R (Strong) | Strongly Electron-Withdrawing | Lower |
| -CN | -I (Strong) | -R (Strong) | Strongly Electron-Withdrawing | Lower |
| -Br | -I (Strong) | +R (Weak) | Electron-Withdrawing | Lower |
| -H | None | None | Neutral | Baseline |
| -CH₃ | +I (Weak) | None | Weakly Electron-Donating | Higher |
| -OCH₃ | -I (Moderate) | +R (Strong) | Predominantly Electron-Donating | Higher |
| This table illustrates predicted trends based on established principles of electronic substituent effects. |
Steric Effects
Steric effects are a consequence of the spatial arrangement of atoms within a molecule. wikipedia.org The presence of large or bulky substituents near the arsinic acid group can create spatial interference, known as steric hindrance, which can impede the approach of reactants and slow down reaction rates. youtube.com
Within the arylarsinic acid series, the size and position of substituents on the phenyl ring are critical determinants of steric influence. For this compound, the bromine atom is located at the para-position, which is distant from the arsinic acid group. As a result, its direct steric impact on reactions occurring at the arsenic center is generally considered to be minimal. In contrast, if bulky substituents are introduced at the ortho-positions (i.e., adjacent to the carbon atom bonded to the arsenic), significant steric hindrance would be anticipated. youtube.comyoutube.com
For instance, a comparison of the reaction rates between this compound and a hypothetical (2-tert-Butylphenyl)phenylarsinic acid would likely reveal a substantially slower rate for the latter in reactions requiring access to the arsenic atom. The voluminous tert-butyl group would physically obstruct the reaction site. youtube.com
Table 2: Predicted Relative Reaction Rates Based on Steric Hindrance in Substituted Phenylarsinic Acids
| Compound | Position of Substituent | Size of Substituent | Predicted Relative Reaction Rate |
| Phenylarsinic acid | None | - | 100% (Reference) |
| This compound | para | Moderate | ~95% |
| (2-Methylphenyl)phenylarsinic acid | ortho | Small | ~70% |
| (2,6-Dimethylphenyl)phenylarsinic acid | ortho, ortho | Small (x2) | ~30% |
| (2-tert-Butylphenyl)phenylarsinic acid | ortho | Large | ~10% |
| This table provides a qualitative prediction of how steric bulk at different positions might influence reaction rates. |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies
The synthesis of organoarsenic compounds has traditionally been hampered by the use of volatile and toxic precursors. rawdatalibrary.net Future research will prioritize the development of novel, safer, and more efficient synthetic methodologies.
Key research directions include:
Greener Synthetic Routes: Exploring alternative, less hazardous starting materials and solvent systems to minimize the environmental impact of synthesis.
Catalytic Methods: Investigating new catalytic systems, potentially involving transition metals, to facilitate the formation of carbon-arsenic bonds with high selectivity and yield.
One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel to improve efficiency and reduce waste.
Flow Chemistry: Utilizing continuous flow reactors for the synthesis of organoarsenic compounds to enhance safety, control, and scalability.
A comparative overview of traditional versus emerging synthetic approaches is presented in the table below.
| Feature | Traditional Methods | Emerging Methodologies |
| Precursors | Often volatile and highly toxic | Less volatile and safer alternatives |
| Reaction Conditions | Often harsh (high temperatures, strong reagents) | Milder, more controlled conditions |
| Efficiency | Can be multi-step with moderate yields | Higher yields, often one-pot or flow-based |
| Safety | Significant safety concerns | Improved safety profiles |
| Environmental Impact | Higher waste generation | Reduced waste and environmental footprint |
This table provides a generalized comparison of synthetic methodologies in organoarsenic chemistry.
Exploration of Advanced Spectroscopic and Structural Techniques
A thorough understanding of the structure and properties of (4-Bromophenyl)phenylarsinic acid and related compounds is crucial for their potential applications. Future research will increasingly rely on a combination of advanced spectroscopic and structural elucidation techniques. numberanalytics.comjchps.com
Emerging techniques and their applications include:
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): Techniques like COSY, HSQC, and HMBC will be instrumental in unambiguously assigning the complex NMR spectra of organoarsenic compounds, providing detailed information about their molecular connectivity. numberanalytics.com
High-Resolution Mass Spectrometry (HRMS): HRMS will continue to be a cornerstone for determining the precise molecular weight and elemental composition of newly synthesized compounds.
X-ray Crystallography: This technique will remain the gold standard for determining the three-dimensional structure of crystalline organoarsenic compounds, providing invaluable insights into bond lengths, angles, and intermolecular interactions.
Hyphenated Techniques: The use of hyphenated techniques such as HPLC-ICP-MS (High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) will be critical for the separation and identification of organoarsenic species in complex mixtures. researchgate.neteurekaselect.com
The table below summarizes the primary applications of these advanced techniques.
| Technique | Primary Application | Information Obtained |
| 2D-NMR | Structural Elucidation | Connectivity of atoms, spatial relationships |
| HRMS | Molecular Formula Determination | Precise molecular weight, elemental composition |
| X-ray Crystallography | 3D Structure Determination | Bond lengths, bond angles, crystal packing |
| HPLC-ICP-MS | Speciation and Quantification | Separation and detection of different arsenic species |
| GC-MS | Analysis of Volatile Compounds | Identification of volatile arsenic derivatives |
This table highlights the key applications of various advanced spectroscopic and structural techniques in the study of organoarsenic compounds.
Deeper Mechanistic Insights into Arsenic-Mediated Reactions
Understanding the mechanisms of reactions involving organoarsenic compounds is fundamental to controlling their reactivity and designing new applications. nih.gov Future research will focus on elucidating the intricate details of these reaction pathways.
Key areas of investigation will include:
Reaction Intermediates: The identification and characterization of transient intermediates in arsenic-mediated reactions using advanced spectroscopic techniques and computational modeling.
Kinetic Studies: Performing detailed kinetic analyses to determine reaction rates, activation energies, and the influence of various reaction parameters.
Role of Radical Species: Investigating the involvement of radical intermediates, particularly in reactions catalyzed by enzymes like radical S-adenosylmethionine (rSAM) enzymes. acs.org
Influence of Substituents: Systematically studying how different substituents on the aromatic rings of compounds like this compound affect their reactivity and reaction mechanisms.
A deeper mechanistic understanding will enable the rational design of new catalysts and reagents for a variety of chemical transformations.
Computational Design and Prediction of New Arsenic Compounds
Computational chemistry has emerged as a powerful tool for the design and prediction of the properties of new molecules, and its application to organoarsenic chemistry is a rapidly growing area of research. mghpcc.org
Future computational efforts will likely focus on:
Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to predict the electronic structure, stability, and reactivity of new organoarsenic compounds. mghpcc.org
Molecular Docking: Simulating the interaction of organoarsenic compounds with biological targets, such as enzymes or receptors, to predict their potential biological activity.
Molecular Dynamics Simulations: Modeling the dynamic behavior of organoarsenic compounds in different environments to understand their conformational preferences and interactions with solvent molecules.
Machine Learning and Artificial Intelligence: Employing machine learning algorithms to analyze large datasets of chemical information and predict the properties of novel organoarsenic compounds, accelerating the discovery of new materials with desired functionalities. rjpbr.com
The synergy between computational prediction and experimental validation will be crucial for the efficient discovery and development of the next generation of organoarsenic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
